molecular formula C14H14N2O4S B1270746 N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 792954-01-9

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B1270746
CAS No.: 792954-01-9
M. Wt: 306.34 g/mol
InChI Key: MRXWTLVVPGOSNX-UHFFFAOYSA-N
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Description

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a benzodioxine ring system fused with a sulfonamide group and an aminophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzodioxine intermediate with a sulfonyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or the aminophenyl group to an aniline derivative.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, particularly at the benzodioxine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives of the aminophenyl group.

    Reduction: Aniline derivatives or sulfonic acids.

    Substitution: Halogenated or nitrated benzodioxine derivatives.

Mechanism of Action

The mechanism of action of N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with cellular components:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of a benzodioxine ring and a sulfonamide group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(4-aminophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c15-10-1-3-11(4-2-10)16-21(17,18)12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRXWTLVVPGOSNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801189055
Record name N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

792954-01-9
Record name N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=792954-01-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminophenyl)-2,3-dihydro-1,4-benzodioxin-6-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801189055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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